molecular formula C12H17NO3 B13593301 2-Amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid CAS No. 32677-13-7

2-Amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid

Cat. No.: B13593301
CAS No.: 32677-13-7
M. Wt: 223.27 g/mol
InChI Key: ZNXKVMBAFAWSKI-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with methoxy and dimethyl groups, attached to a propanoic acid backbone with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a substituted benzene ring followed by the introduction of the amino and carboxyl groups. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, amines, and other functionalized derivatives. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

2-Amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-methoxyphenyl)propanoic acid
  • 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
  • 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Uniqueness

2-Amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups can enhance its stability and modify its interaction with biological targets compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

32677-13-7

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-amino-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO3/c1-7-4-9(6-10(13)12(14)15)5-8(2)11(7)16-3/h4-5,10H,6,13H2,1-3H3,(H,14,15)

InChI Key

ZNXKVMBAFAWSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC(C(=O)O)N

Origin of Product

United States

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